

## Analysis of DT2216 Phase 1 clinical trial safety data

Author: BenchChem Technical Support Team. Date: December 2025



An Analysis of **DT2216** Phase 1 Clinical Trial Safety Data: A Comparative Guide for Researchers

**DT2216** is a first-in-class BCL-XL (B-cell lymphoma-extra-large) targeted protein degrader that utilizes the Proteolysis Targeting Chimera (PROTAC) technology.[1] It is designed to address a significant challenge in targeting BCL-XL: the on-target toxicity of thrombocytopenia (low platelet count), which has limited the clinical development of other BCL-XL inhibitors.[2][3] This guide provides an objective analysis of the safety data from the Phase 1 clinical trial of **DT2216**, comparing it with the established safety profile of the BCL-XL inhibitor navitoclax.

# Mechanism of Action: Selective BCL-XL Degradation

**DT2216** is a bifunctional molecule composed of a ligand that binds to BCL-XL and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BCL-XL protein, leading to apoptosis in cancer cells dependent on BCL-XL for survival.[1][4] The key to **DT2216**'s selective action and reduced platelet toxicity lies in the differential expression of the VHL E3 ligase, which is minimally expressed in platelets.[2][5]





Click to download full resolution via product page

Caption: Mechanism of action of DT2216, a BCL-XL PROTAC degrader.





# Experimental Protocols: Phase 1 Dose-Escalation Study

The first-in-human Phase 1 clinical trial of **DT2216** (NCT04886622) was a multicenter, open-label, dose-escalation study in patients with relapsed/refractory solid malignancies.[2]

#### Study Design:

- A standard 3+3 dose-escalation design was employed.[2][6]
- Doses ranged from 0.04 to 0.4 mg/kg administered intravenously twice weekly (BIW) in a 28day cycle.[2][7]
- The primary objectives were to determine the recommended Phase 2 dose (RP2D) and to
  evaluate the safety and tolerability of DT2216.[2]
- Tumor assessments were performed at 8-week intervals.[2][6]

#### Patient Population:

- Twenty patients with advanced solid tumors who had progressed on standard treatment were enrolled.[2][6]
- The median age was 60.5 years, and 60% of the patients were female.[2][6]



Click to download full resolution via product page

Caption: Simplified workflow of the 3+3 dose-escalation clinical trial design.





## Comparative Safety Analysis: DT2216 vs. Navitoclax

The primary safety concern with BCL-XL inhibition is thrombocytopenia. The following table summarizes the key safety findings for **DT2216** from its Phase 1 trial and compares them to those of navitoclax, a well-documented BCL-XL/BCL-2 inhibitor.

| Safety Parameter                | DT2216 (Phase 1)                                                                                                                     | Navitoclax (ABT-263)                                                                                                                |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Dose-Limiting Toxicity (DLT)    | Grade 4 thrombocytopenia (1 patient), which resolved within 48 hours.[2][6]                                                          | Dose-limiting thrombocytopenia is a well-established and primary DLT.                                                               |
| Thrombocytopenia                | The most common adverse event, but transient.[2] Platelet counts recovered to >50,000 within 4 days and >75,000 within 1 week.[2][6] | Causes a rapid, concentration-<br>dependent decrease in<br>platelets.                                                               |
| Bleeding Events                 | No major bleeding events were reported.[2]                                                                                           | Risk of bleeding is a significant concern due to severe thrombocytopenia.                                                           |
| Treatment-Related Deaths        | None reported.[2][6]                                                                                                                 | Not typically reported as a direct result of thrombocytopenia in early trials, but the risk it poses is a major development hurdle. |
| Other Adverse Events            | 80% of patients experienced at least one related treatment-<br>emergent adverse event<br>(TEAE).[2][8]                               | Nausea, diarrhea, vomiting, and fatigue are common.                                                                                 |
| Recommended Phase 2 Dose (RP2D) | 0.4 mg/kg IV twice weekly.[2] [6]                                                                                                    | Dosing is often limited by the severity of thrombocytopenia.                                                                        |

## **Summary of Findings**



The Phase 1 clinical trial data for **DT2216** demonstrates a manageable safety profile in patients with relapsed/refractory solid malignancies. The key findings are:

- Reduced Thrombocytopenia: While thrombocytopenia was the most common adverse event, it was transient and reversible, with platelet counts recovering quickly.[2][6] This contrasts with the more severe and dose-limiting thrombocytopenia associated with small molecule inhibitors like navitoclax.
- Favorable DLT Profile: Only one dose-limiting toxicity of Grade 4 thrombocytopenia was observed, and it resolved rapidly.[2][6]
- No Major Bleeding: Importantly, no major bleeding events were reported, a critical safety outcome given the impact of other BCL-XL inhibitors on platelets.[2]
- Efficacy Signal: Stable disease was observed in 20% of the patients, and the median overall survival was 7.9 months.[2][6]

In conclusion, the clinical data available for **DT2216** suggests that its PROTAC-based mechanism successfully degrades BCL-XL in target tumor cells while largely sparing platelets, mitigating the primary on-target toxicity that has hindered the development of other BCL-XL inhibitors. This platelet-sparing profile supports further clinical investigation of **DT2216** as a promising therapeutic agent for BCL-XL-dependent cancers.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PROTAC BCL-XL Degraders as Potent Anticancer Agents with Low Ontarget Platelet Toxicity PMC [pmc.ncbi.nlm.nih.gov]



- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. First in human phase 1 study of DT2216, a selective BCL-xL degrader, in patients with relapsed/refractory solid malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Analysis of DT2216 Phase 1 clinical trial safety data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607219#analysis-of-dt2216-phase-1-clinical-trial-safety-data]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com